Dysprosium chloride

Catalog No.
S1537892
CAS No.
10025-74-8
M.F
Cl3Dy
M. Wt
268.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium chloride

CAS Number

10025-74-8

Product Name

Dysprosium chloride

IUPAC Name

trichlorodysprosium

Molecular Formula

Cl3Dy

Molecular Weight

268.85 g/mol

InChI

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3

InChI Key

BOXVSFHSLKQLNZ-UHFFFAOYSA-K

SMILES

Cl[Dy](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Dy+3]

The exact mass of the compound Dysprosium trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anhydrous Dysprosium(III) chloride (DyCl3) is a high-purity, water-soluble crystalline solid essential as a precursor in materials science and chemical synthesis. As a member of the lanthanide halide class, it is valued for its role in producing dysprosium metal, specialty phosphors, laser materials, and magnetic alloys. Its anhydrous form is particularly critical for applications sensitive to oxygen and water, such as in molten salt electrolysis and non-aqueous synthesis, where the presence of water from its hydrated counterpart (DyCl3·6H2O) would lead to undesirable side reactions and product contamination.

Substituting anhydrous Dysprosium chloride with its hydrated form, DyCl3·6H2O, or with Dysprosium oxide (Dy2O3) can lead to critical process failures. Simple heating of the hexahydrate does not yield the anhydrous chloride; instead, it causes partial hydrolysis, forming an unwanted oxychloride (DyOCl), which contaminates the final product. This is particularly detrimental in high-temperature processes like molten salt electrolysis for pure dysprosium metal production, where oxygen impurities must be strictly avoided. Dysprosium oxide, while a common starting material, is insoluble in water and many organic solvents, making it unsuitable for solution-based synthesis routes where the high solubility of DyCl3 is a key requirement. Furthermore, converting Dy2O3 to DyCl3 requires additional, often complex, processing steps, such as reaction with ammonium chloride at elevated temperatures, making direct procurement of the anhydrous chloride more efficient for many applications.

Superior Thermal Stability: Avoids Unwanted Oxychloride Formation in High-Temperature Synthesis

Anhydrous Dysprosium chloride exhibits a high melting point of 647°C and is stable in its molten state, making it a suitable precursor for high-temperature processes. In stark contrast, its hydrated form, Dysprosium chloride hexahydrate (DyCl3·6H2O), undergoes hydrolysis upon heating to form dysprosium oxychloride (DyOCl), an undesirable and contaminating byproduct. This decomposition to the oxychloride occurs at temperatures well below the melting point of the anhydrous salt, rendering the hydrate unsuitable for applications requiring pure, molten DyCl3, such as the electrolytic production of dysprosium metal.

Evidence DimensionThermal Behavior upon Heating
Target Compound DataMelts at 647°C without decomposition to oxychloride.
Comparator Or BaselineDysprosium chloride hexahydrate (DyCl3·6H2O) undergoes hydrolysis to form Dysprosium oxychloride (DyOCl) upon heating.
Quantified DifferenceQualitative but critical: one yields a pure molten salt, the other a contaminated mixture.
ConditionsHeating in preparation for high-temperature synthesis or electrolysis.

For producing pure dysprosium metal or other high-purity compounds via high-temperature routes, the use of anhydrous DyCl3 is non-negotiable to prevent oxygen contamination from oxychloride formation.

Essential Precursor for Metallothermic Reduction: Direct Route to Dysprosium Metal

Anhydrous Dysprosium chloride is a direct precursor for the production of dysprosium metal via reduction with reactive metals like lithium or calcium. For example, the reaction 3Li + DyCl3 → Dy + 3LiCl proceeds in a tantalum crucible within a helium atmosphere to yield molten dysprosium metal. Attempting this process with dysprosium oxide would require much harsher conditions or a different, often less efficient, process. Using the hydrated chloride is not feasible due to its decomposition into an oxychloride, which would interfere with the reduction and contaminate the final metal product.

Evidence DimensionSuitability as a Precursor for Metallothermic Reduction
Target Compound DataDirectly reducible to dysprosium metal by lithium or calcium.
Comparator Or BaselineDysprosium oxide requires different, often more complex, reduction processes. Hydrated dysprosium chloride is unsuitable due to oxychloride formation.
Quantified DifferenceProvides a direct, established synthesis route to the pure metal which is not viable with common substitutes.
ConditionsReduction with alkali or alkaline earth metals in an inert atmosphere.

For the production of dysprosium metal, the anhydrous chloride is the preferred and most direct halide precursor, offering a clear and established process advantage over oxides or hydrated forms.

High Solubility in Organic Solvents for Advanced Synthesis

Anhydrous Dysprosium chloride's solubility in organic solvents like ethers is crucial for its use as a precursor in advanced synthesis, such as the creation of single-molecule magnets (SMMs) and other organometallic complexes. For instance, it can be dissolved in 1,2-dimethoxyethane (DME) to form soluble complexes suitable for electrodeposition or further reaction. This contrasts sharply with dysprosium oxide, which is generally insoluble in organic solvents. While hydrated dysprosium chloride is soluble in some polar organic solvents, the presence of water can be detrimental to water-sensitive reagents and reaction pathways common in organometallic chemistry.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in ether solvents like 1,2-dimethoxyethane (DME).
Comparator Or BaselineDysprosium oxide is insoluble in organic solvents.
Quantified DifferenceQualitative but critical: enables solution-phase synthesis routes that are impossible with the oxide.
ConditionsSynthesis in non-aqueous, organic media.

For researchers and manufacturers developing advanced materials like SMMs or other organodysprosium compounds, the solubility of anhydrous DyCl3 in organic solvents is a key enabling property that oxides and hydrates do not offer without compromising the reaction environment.

Feedstock for High-Purity Dysprosium Metal Production

As a direct precursor for both metallothermic reduction and molten salt electrolysis, anhydrous DyCl3 is the material of choice for producing high-purity dysprosium metal. Its high thermal stability and the absence of oxygen ensure a clean conversion process, which is critical for manufacturing high-performance magnets and specialty alloys.

Precursor for Non-Aqueous Synthesis of Organometallic Complexes

The solubility of anhydrous DyCl3 in organic solvents makes it an indispensable starting material for the synthesis of advanced organodysprosium compounds, including single-molecule magnets (SMMs). Its anhydrous nature is critical for these syntheses, which often involve highly water-sensitive reagents.

Component in Molten Salt Systems for Pyrochemical Processing

Anhydrous Dysprosium chloride is used as a component in eutectic molten salt mixtures, such as LiCl-KCl-DyCl3, for the electrochemical study and extraction of rare earth elements. The absence of water is essential to maintain the electrochemical window of the molten salt and prevent the formation of oxides.

UNII

Q2A03W637H

Other CAS

10025-74-8

Wikipedia

Dysprosium(III) chloride

General Manufacturing Information

Dysprosium chloride (DyCl3): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types